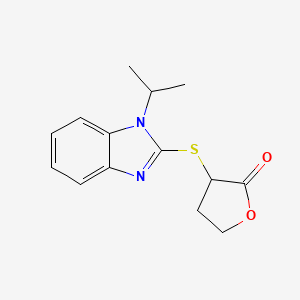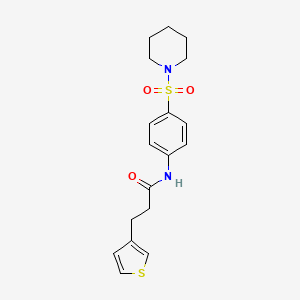
3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one, also known as PIBSOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research.
Mecanismo De Acción
3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one functions as a thiol-specific reagent, reacting with thiol groups on proteins and other biomolecules. This reaction results in the formation of a covalent bond between 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one and the thiol group, leading to the modification of the protein's structure and function. 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one has been found to react specifically with cysteine residues, which are important for protein function and regulation.
Biochemical and Physiological Effects:
3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one has been found to have various biochemical and physiological effects, depending on the specific protein or biomolecule it interacts with. Its modification of cysteine residues can lead to changes in protein conformation, activity, and stability. 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one has also been found to induce oxidative stress in cells, leading to the activation of various signaling pathways and the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one in lab experiments is its specificity for cysteine residues, which allows for targeted modification of specific proteins or biomolecules. 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one also has a high reactivity, allowing for efficient modification of thiol groups. However, one limitation of using 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one is its potential for off-target effects, as it may react with other thiol-containing biomolecules in addition to the intended target.
Direcciones Futuras
There are several future directions for research on 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one. One area of interest is the development of new methods for 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one synthesis and purification, to improve yield and purity. Another area of research is the identification of new targets for 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one modification, to expand its applications in various scientific fields. Additionally, further studies are needed to investigate the potential off-target effects of 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one and to develop strategies to minimize these effects.
Métodos De Síntesis
The synthesis of 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one involves the reaction of 2-mercapto-1H-benzimidazole with 2-chloroacetic acid and 2-propanol in the presence of a base catalyst. The resulting product is then purified through recrystallization. This method has been found to yield high purity and yield of 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one.
Aplicaciones Científicas De Investigación
3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one has been found to have potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. It has been used as a tool to study the activity of thiol-containing enzymes, such as cysteine proteases, and to investigate the role of thiol groups in protein function. 3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one has also been used to study the effects of oxidative stress on cells and to explore the mechanisms of action of various drugs.
Propiedades
IUPAC Name |
3-(1-propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9(2)16-11-6-4-3-5-10(11)15-14(16)19-12-7-8-18-13(12)17/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFHMDYMDJKKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1SC3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Propan-2-ylbenzimidazol-2-yl)sulfanyloxolan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536548.png)


![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536565.png)


![2-Chloro-9-[[4-(trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7536600.png)
![3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7536602.png)
![5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7536604.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetate](/img/structure/B7536620.png)
![4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione](/img/structure/B7536636.png)
![[1-(2-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536639.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7536643.png)